

Terbutaline-d3 Powder: A Technical Guide to its Physical Characteristics and Stability

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Compound of Interest

Compound Name: Terbutaline-d3

Cat. No.: B12422721

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Terbutaline-d3** powder. **Terbutaline-d3** is the deuterated analog of Terbutaline, a selective β 2-adrenergic receptor agonist used primarily as a bronchodilator. In research and development, **Terbutaline-d3** serves as a valuable internal standard for the quantitative analysis of Terbutaline in biological matrices and pharmaceutical formulations by mass spectrometry. Understanding its physical characteristics and stability profile is crucial for its accurate handling, storage, and application in experimental settings.

Physicochemical Properties

Terbutaline-d3 is a solid, with its appearance typically being a white to off-white powder. While specific data on the crystalline form of commercially available **Terbutaline-d3** is not readily available, it is essential to consider that the powder's physical properties can be influenced by its polymorphic form.

Table 1: Summary of Physicochemical Data for **Terbutaline-d3**

Property	Value	Source/Comment
Chemical Formula	C ₁₂ H ₁₆ D ₃ NO ₃	[1]
Molecular Weight	228.3 g/mol	[1]
IUPAC Name	5-(2-(tert-butylamino)-1-hydroxyethyl-1,2,2-d3)benzene-1,3-diol	[1]
Synonyms	5-[2-(tert-butylamino)-1-hydroxy(D3)ethyl]benzene-1,3-diol	[1]
Appearance	Solid powder	Based on data for unlabeled Terbutaline.[2]
Melting Point	Data not available for Terbutaline-d3. Unlabeled Terbutaline has reported melting points of 119-122 °C and 247 °C, suggesting potential polymorphism or differences in salt forms.[2]	
pKa	8.65 (Basic)	Data for unlabeled Terbutaline. [2] Deuterium substitution is not expected to significantly alter the pKa.
LogP	0.9	Data for unlabeled Terbutaline. [2] Deuterium substitution is not expected to significantly alter the LogP.
Purity	Typically ≥90% by HPLC	[1]

Table 2: Solubility Profile of **Terbutaline-d3**

Solvent	Solubility	Source/Comment
Water	Soluble (1 g / 1.5 mL for unlabeled Terbutaline)	[2] Quantitative data for Terbutaline-d3 is not available.
Methanol	Soluble	The sulfate salt of unlabeled Terbutaline is crystallized from methanol, indicating good solubility.[3]
Ethanol	Data not available	
DMSO	Data not available	

Stability and Storage

The stability of **Terbutaline-d3** is a critical factor for its use as an internal standard. While specific long-term stability studies on the deuterated compound are not publicly available, the degradation pathways of the parent compound, Terbutaline, have been investigated and are expected to be similar for **Terbutaline-d3**.

Recommended Storage:

There is conflicting information regarding the optimal storage temperature for **Terbutaline-d3**, with recommendations ranging from -20°C to room temperature.[1][4][5] For long-term storage, it is advisable to store the powder at 2-8°C in a well-sealed container, protected from light and moisture.[1] For shorter periods, storage at room temperature may be acceptable.

Hygroscopicity:

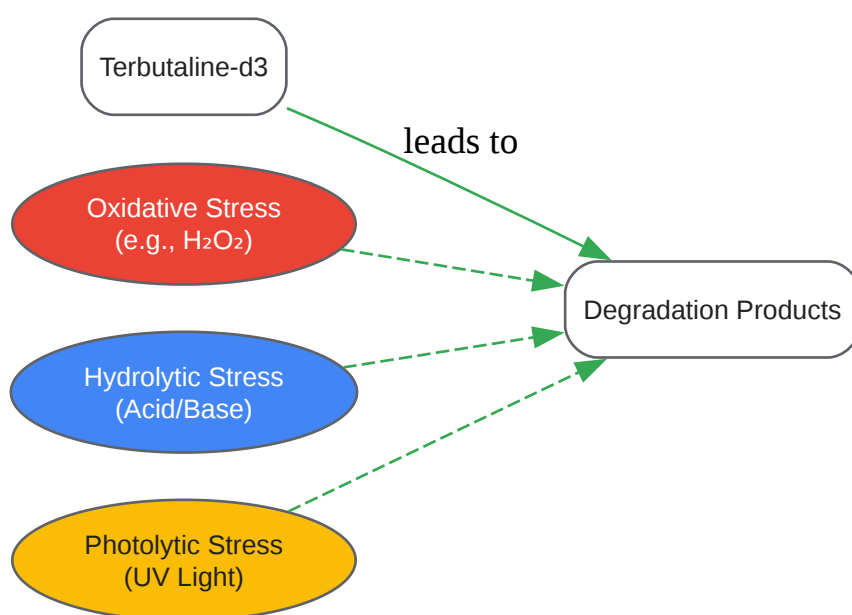
The sulfate salt of unlabeled Terbutaline is known to be hygroscopic.[3] It is therefore recommended to handle **Terbutaline-d3** powder in a controlled humidity environment to prevent moisture absorption, which could affect its mass and stability.

Degradation Pathways:

Forced degradation studies on unlabeled Terbutaline have identified several key degradation pathways:

- **Hydrolytic Degradation:** Terbutaline is susceptible to degradation in both acidic and basic conditions.
- **Oxidative Degradation:** The molecule can be degraded by oxidizing agents.
- **Photolytic Degradation:** Exposure to light, particularly UV radiation, can lead to the formation of degradation products. The primary mechanism of photodegradation in natural waters is proposed to be the reaction of the phenolic part of the molecule with singlet oxygen.[2]

A potential degradation pathway for Terbutaline involves the oxidation of the secondary alcohol to a ketone and the cleavage of the side chain.



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Caption: Potential Stress-Induced Degradation Pathways of **Terbutaline-d3**.

Experimental Protocols

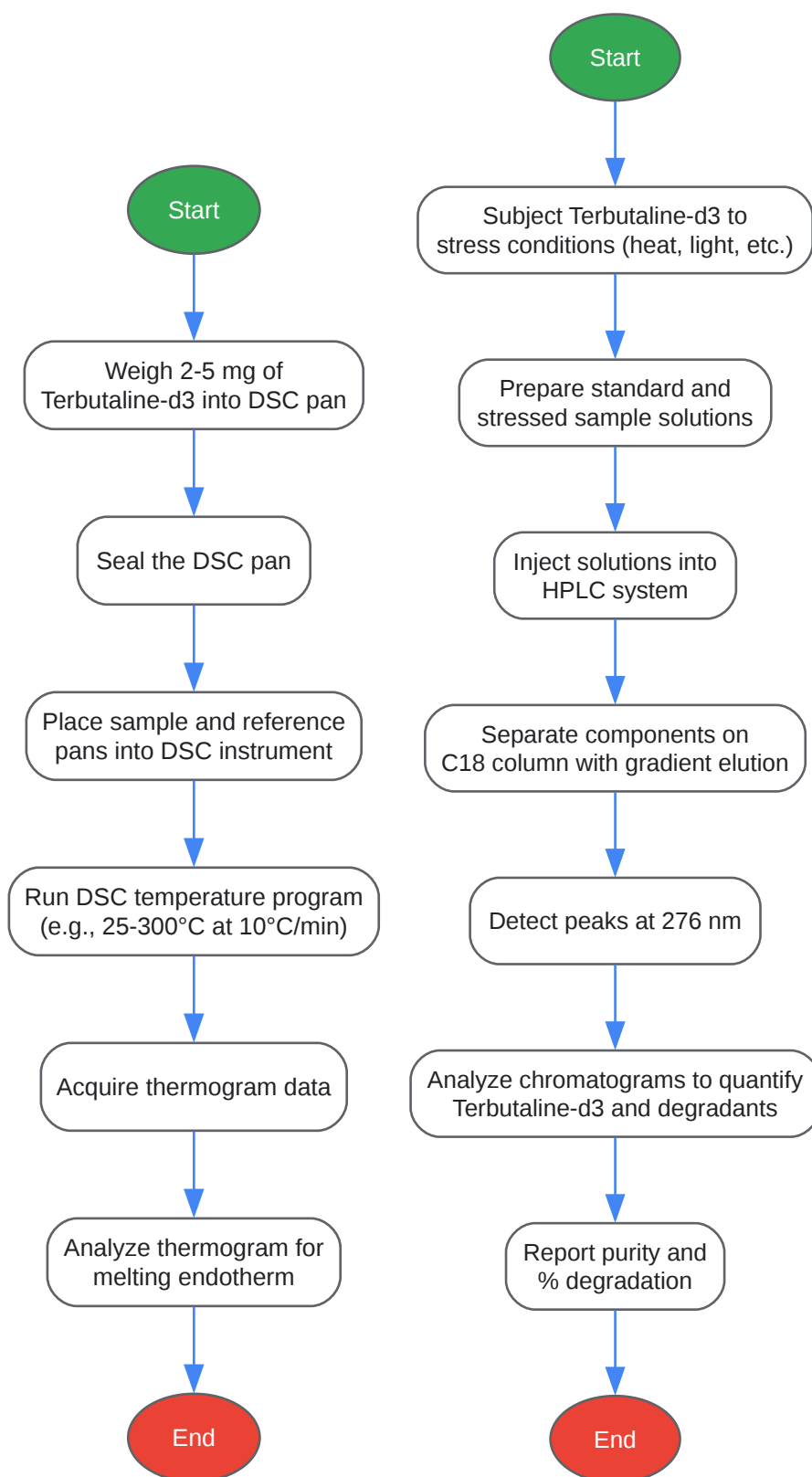
The following are detailed methodologies for key experiments to assess the physical characteristics and stability of **Terbutaline-d3** powder.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This method determines the melting point and thermal behavior of the powder.

Methodology:

- Instrument: A calibrated Differential Scanning Calorimeter (DSC).
- Sample Preparation: Accurately weigh 2-5 mg of **Terbutaline-d3** powder into a standard aluminum DSC pan. Crimp the pan to seal it.
- Reference: Use an empty, sealed aluminum pan as a reference.
- DSC Program:
 - Equilibrate the sample at 25°C.
 - Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.
 - Maintain a constant nitrogen purge of 50 mL/min.
- Data Analysis: Determine the onset and peak temperatures of any endothermic or exothermic events from the resulting thermogram. The melting point is typically reported as the peak temperature of the melting endotherm.



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